molecular formula C12H18N2O B15291241 3-(4-Methoxyindolin-1-yl)propan-1-amine

3-(4-Methoxyindolin-1-yl)propan-1-amine

Cat. No.: B15291241
M. Wt: 206.28 g/mol
InChI Key: HXKIYQWPBRMNPJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyindolin-1-yl)propan-1-amine is a secondary amine derivative featuring a methoxy-substituted indoline ring linked to a propylamine chain. These analogs are frequently explored in medicinal chemistry for their bioactivity, including roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis . The methoxy group on the indoline moiety likely enhances lipophilicity and metabolic stability, while the propan-1-amine chain provides flexibility for molecular interactions with biological targets .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-amine

InChI

InChI=1S/C12H18N2O/c1-15-12-5-2-4-11-10(12)6-9-14(11)8-3-7-13/h2,4-5H,3,6-9,13H2,1H3

InChI Key

HXKIYQWPBRMNPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCN2CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyindolin-1-yl)propan-1-amine typically involves the reaction of indoline derivatives with appropriate reagents. One common method involves the reaction of 3-(4-Methoxyindolin-1-yl)propan-1-ol with amines under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Reactions Involving the Amine Group (-NH₂)

The primary amine (-NH₂) in the molecule undergoes diverse transformations:

Reaction Type Reagents/Conditions Outcome Key Studies
Oxidation PhI(OAc)₂ + TEMPOConversion to aldehydes via imine intermediates
Imine formation Ketones or aldehydes + heatFormation of Schiff bases (e.g., ArCH═NCH₂Ar)
Nucleophilic substitution Electrophiles (e.g., alkyl halides)Alkylation or acylation of the amine group

Mechanistic Insights :

  • Oxidation proceeds via a metal-free pathway using hypervalent iodine (PhI(OAc)₂) and TEMPO as an oxidizing agent. The amine is first converted to an imine intermediate, which undergoes hydrolysis to form aldehydes .

  • Imine formation involves dehydrogenation of the amine to generate reactive intermediates, as observed in Ru-catalyzed coupling reactions .

Reactions Involving the Indole Ring

The indole core undergoes characteristic transformations influenced by the electron-donating methoxy group (-OCH₃):

Reaction Type Reagents/Conditions Outcome Key Studies
Electrophilic substitution Halogens (e.g., Br₂), Friedel-Crafts reagentsSubstitution at the para position of the indole ring
Oxidation Strong oxidants (e.g., KMnO₄)Formation of indole oxide or quinone derivatives

Reactivity Trends :

  • The methoxy group increases the electron density on the indole ring, making it susceptible to electrophilic substitution.

  • Oxidation reactions may lead to cleavage of the indole structure under harsh conditions, forming oxidized derivatives.

Oxidation and Reduction Pathways

The compound’s amine and indole moieties participate in redox reactions:

Reaction Type Reagents/Conditions Outcome Key Studies
Amine oxidation KMnO₄, H₂O₂Formation of nitriles or imines
Indole reduction LiAlH₄, catalytic hydrogenationReduction of the indole to indoline or dihydroindole derivatives

Kinetic Analysis :

  • Carbon isotope effect studies in analogous amine oxidations reveal rate-limiting C–N bond cleavage steps, critical for understanding reaction mechanisms .

Scientific Research Applications

3-(4-Methoxyindolin-1-yl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyindolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It has been shown to exhibit neuroprotective effects by modulating the activity of N-methyl-D-aspartic acid (NMDA) receptors and reducing the secretion of inflammatory cytokines . This compound’s ability to interact with these molecular targets makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(4-Methoxyindolin-1-yl)propan-1-amine, highlighting their substituents, biological activities, synthesis routes, and physicochemical properties:

Compound Name Substituents/Functional Groups Molecular Formula Molar Mass (g/mol) Biological Activity/Application Synthesis Method Key Reference(s)
3-[(4-Methoxyphenyl)thio]propan-1-amine 4-Methoxyphenylthio group C₁₀H₁₅NOS 197.29 Intermediate for benzothiazepine derivatives Reductive alkylation of amines with aldehydes
3-(1H-Imidazol-1-yl)propan-1-amine Imidazole ring C₆H₁₁N₃ 125.17 Precursor for bispidine complexes Reaction with paraformaldehyde under acidic conditions
OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine] Styrylphenoxy group, dimethylamine C₁₉H₂₃NO 289.40 Squalene synthase inhibitor (EC₅₀ ~500 nM) Reductive alkylation
D01 [N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine] Naphthyloxy, thienyl groups C₁₉H₂₂N₂OS 326.46 Dual SERT/KCNQ channel inhibitor (antidepressant) Multi-step alkylation/amination
3-(Adamantan-1-yl)propan-1-amine Adamantane moiety C₁₃H₂₃N 193.33 Intermediate for selenium-containing compounds Synthesis via nitrile intermediate
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine Pyrazole ring, methyl group C₇H₁₃N₃ 139.20 Irritant; research chemical Not specified

Structural and Functional Differences

  • Aromatic vs. Heterocyclic Substituents: Compounds like OX03771 and D01 incorporate extended aromatic systems (styrylphenoxy, naphthyloxy), enhancing π-π stacking interactions with enzymes or receptors . In contrast, 3-(1H-imidazol-1-yl)propan-1-amine and its derivatives leverage heterocyclic rings (imidazole) for coordination chemistry or hydrogen bonding .
  • Methoxy Group Impact: The methoxy group in 3-[(4-methoxyphenyl)thio]propan-1-amine improves solubility compared to non-polar adamantane derivatives (e.g., 3-(adamantan-1-yl)propan-1-amine) .

Physicochemical Properties

  • Stability : Methoxy-substituted compounds (e.g., 3-[(4-methoxyphenyl)thio]propan-1-amine) generally show improved oxidative stability compared to thioether or selenium-containing analogs .

Biological Activity

3-(4-Methoxyindolin-1-yl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antioxidant , anticancer , and neurobiological applications . This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC12H15N1O2
Molecular Weight203.25 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, often surpassing that of well-known antioxidants like ascorbic acid. For instance, derivatives containing indoline structures have been noted to exhibit a notable ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Key Findings:

  • Cytotoxicity : The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a selective action towards certain cancer types .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells, which involves the activation of caspases and subsequent DNA fragmentation .

Case Study Table

Cell LineIC50 (µM)Mechanism of Action
U-8715Apoptosis induction
MDA-MB-23125Cell cycle arrest

Neurobiological Applications

Recent studies have also explored the neurobiological implications of this compound, particularly in the context of epilepsy and neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems makes it a candidate for further research in neuropharmacology.

Research Insights:

  • GABA Modulation : Similar compounds have shown promise in enhancing GABAergic transmission, which is crucial for managing conditions like epilepsy .

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